![molecular formula C19H18F3N5O2 B2893666 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1797058-90-2](/img/structure/B2893666.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells. In
Scientific Research Applications
Synthesis and Biological Activity
Researchers have been actively exploring the synthesis of new compounds utilizing building blocks similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, aiming to develop substances with notable antimicrobial and anticancer activities. For instance, Riyadh (2011) described the synthesis of novel N-arylpyrazole-containing enaminones and their reactions to afford substituted pyridine derivatives, demonstrating cytotoxic effects against human breast and liver carcinoma cell lines, which are comparable to those of 5-fluorouracil (Riyadh, 2011). This highlights the potential of such compounds in cancer research and treatment.
Drug Design and Ligand Efficiency
In the realm of drug design, compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide have been assessed for their binding affinity to specific receptors, contributing to the development of new therapeutic agents. Sadek et al. (2014) focused on the structure-activity relationship of 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives, revealing compounds with high affinity and selectivity for human histamine H3 receptors. This research underscores the importance of integrating pharmacophore models in designing compounds with targeted biological activities (Sadek et al., 2014).
Antiviral Research
The search for new antiviral agents, especially those effective against influenza viruses, is a critical area of study. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their evaluation against the H5N1 subtype of the influenza A virus. Several compounds exhibited significant antiviral activities, highlighting the potential of these substances in antiviral research and development (Hebishy et al., 2020).
Neuroinflammation Imaging
In neurology, novel compounds have been designed for imaging applications, such as tracking neuroinflammation in vivo. Horti et al. (2019) developed a PET radiotracer for imaging reactive microglia and disease-associated microglia in the brain, offering a noninvasive tool for studying neuroinflammation's role in various neuropsychiatric disorders. This advancement could significantly impact the understanding and treatment of diseases characterized by neuroinflammation (Horti et al., 2019).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c20-19(21,22)29-15-3-1-14(2-4-15)18(28)26-12-13-5-9-27(10-6-13)17-16(11-23)24-7-8-25-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIWATRFKRRAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.